2-Chloro-4-pyridylboronic acid
Overview
Description
2-Chloro-4-pyridylboronic acid is a chemical compound that is part of the arylboronic acid family, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Although the provided papers do not directly discuss 2-chloro-4-pyridylboronic acid, they do provide insights into the chemistry of related pyridylboronic acids and their applications in synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of halogenated pyridines as starting materials. These compounds are characterized by multinuclear NMR experiments and single-crystal X-ray diffraction studies, indicating a robust method for their preparation and confirmation of their structure .
Molecular Structure Analysis
The molecular structure of pyridylboronic acids is typically characterized by the presence of a pyridine ring substituted with a boronic acid group. This functional group is crucial for the reactivity of these compounds in cross-coupling reactions. The crystal structures of related compounds, such as chlorometallate-pyridinium boronic acid salts, have been determined, showing various forms of chlorometallate species and hydrogen bond networks .
Chemical Reactions Analysis
Pyridylboronic acids are versatile reagents in cross-coupling reactions. For instance, axially chiral NHC-Pd(II) complexes catalyze the asymmetric conjugate addition of arylboronic acids to 2,3-dihydro-4-pyridones, producing 2-aryl-4-piperidones with high yields and excellent enantioselectivities . Additionally, the Suzuki-Miyaura coupling reaction is a common application for these compounds, as demonstrated by the synthesis of biaryl compounds using di(2-pyridyl)methylamine-based palladium dichloride complexes as catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-pyridylboronic acid would be influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating boronic acid group. These substituents affect the reactivity and stability of the compound. The boronic acid group, in particular, is known for its ability to form reversible covalent bonds with diols, which is a key feature exploited in cross-coupling reactions. The papers suggest that related pyridylboronic acids are stable under various conditions and can be used in reactions in aqueous solvents .
Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloro-4-pyridylboronic acid is utilized in various chemical syntheses and reactions. Parry et al. (2002) demonstrated its use in Suzuki cross-coupling reactions to create novel heteroarylpyridine derivatives (Parry et al., 2002). Additionally, Li et al. (2002) highlighted its role in the preparation of pyridylboronic acids through lithium-halogen exchange and "in situ quench" techniques (Li et al., 2002). Zhu (2010) described a method for synthesizing 2-pyridylboronic acid, indicating the potential of 2-Chloro-4-pyridylboronic acid in the study of pyridine drugs (Zhu, 2010).
Applications in Aqueous Solvents
Nájera et al. (2004) explored the use of 2-Chloro-4-pyridylboronic acid in Suzuki–Miyaura and related cross-couplings in aqueous solvents, catalyzed by Di(2‐pyridyl)methylamine-Palladium Dichloride Complexes, which are important for various industrial and pharmaceutical syntheses (Nájera et al., 2004).
Role in Developing Chemosensors
Iwatsuki et al. (2012) researched the reactivity of 3‐pyridinium boronic acid, closely related to 2-Chloro-4-pyridylboronic acid, towards 4‐isopropyltropolone in acidic aqueous solution, providing insights fundamental to the development of organoboron-based chemosensors (Iwatsuki et al., 2012).
Crystal Engineering and Halogen Bonds
Oruganti et al. (2017) used 2-Chloro-4-pyridylboronic acid in the synthesis of molecular salts with pyridyl and benzoic acid derivatives, emphasizing the importance of halogen bonds in crystal engineering (Oruganti et al., 2017).
Use in Organic Synthesis
Fuller et al. (2003) investigated the in situ formation and reaction of 2-pyridylboronic esters, utilizing compounds like 2-Chloro-4-pyridylboronic acid in the synthesis of 2,2′-bipyridines (Fuller et al., 2003).
Safety And Hazards
2-Chloro-4-pyridylboronic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and to use personal protective equipment .
properties
IUPAC Name |
(2-chloropyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYRVVDXJMJLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408874 | |
Record name | 2-Chloro-4-pyridylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyridylboronic acid | |
CAS RN |
458532-96-2 | |
Record name | B-(2-Chloro-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458532-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-pyridylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloropyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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